4-Methyl-4,5-dihydro-1,3-oxazol-2-amine
CAS No.: 68210-17-3
Cat. No.: VC7212349
Molecular Formula: C4H8N2O
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68210-17-3 |
|---|---|
| Molecular Formula | C4H8N2O |
| Molecular Weight | 100.12 g/mol |
| IUPAC Name | 4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) |
| Standard InChI Key | PIXPFRMNXPKTFS-UHFFFAOYSA-N |
| SMILES | CC1COC(=N1)N |
| Canonical SMILES | CC1COC(=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, defines its structure:
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A five-membered ring with oxygen at position 1 and nitrogen at position 3.
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Single bonds between carbons 4 and 5 (dihydro configuration), introducing partial saturation.
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A methyl group (-CH₃) at position 4 and an amine (-NH₂) at position 2.
The molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol.
Physical Properties
While experimental data for the target compound is sparse, estimates based on structurally related compounds suggest:
| Property | Value (Estimated) | Source Analog |
|---|---|---|
| Density | 1.1–1.3 g/cm³ | |
| Boiling Point | 195–210°C | |
| Melting Point | Not reported | — |
| Flash Point | 75–85°C | |
| Solubility | Moderate in polar solvents |
The dihydro configuration reduces ring strain compared to fully unsaturated oxazoles, potentially enhancing stability .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The iodocyclization of O-alkenyl imidates, as described by , provides a viable route to dihydro-oxazoles. For 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, a plausible synthesis involves:
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Imidate Formation: Reacting a methyl-substituted allylic alcohol with an imidating agent (e.g., trichloroacetonitrile) to form an O-alkenyl imidate.
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Iodocyclization: Treating the imidate with iodine to induce cyclization, forming the dihydro-oxazole ring.
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Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.
This method yields diastereoisomers that can be separated chromatographically .
Reaction Mechanisms
The dihydro-oxazole ring exhibits reactivity typical of secondary amines and ethers:
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Nucleophilic Substitution: The amine group participates in alkylation or acylation reactions.
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Ring-Opening Reactions: Acidic conditions can hydrolyze the ring to form β-amino alcohols.
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Oxidation: The saturated C4-C5 bond may oxidize to regenerate an aromatic oxazole under strong oxidizing conditions .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Boiling Point (°C) |
|---|---|---|
| 4-Methyl-1,3-oxazol-2-amine | Fully unsaturated oxazole ring | 203.2 |
| 5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | Bulky aryl substituent | 310.4 |
The dihydro configuration in the target compound lowers conjugation, reducing electronic delocalization compared to aromatic oxazoles .
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